molecular formula C28H26N2O2S B11547774 2-(benzylsulfanyl)-N'-{(E)-[4-(naphthalen-1-ylmethoxy)phenyl]methylidene}propanehydrazide

2-(benzylsulfanyl)-N'-{(E)-[4-(naphthalen-1-ylmethoxy)phenyl]methylidene}propanehydrazide

Cat. No.: B11547774
M. Wt: 454.6 g/mol
InChI Key: PBFUWMOOMSXXJD-RDRPBHBLSA-N
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Description

2-(BENZYLSULFANYL)-N’-[(E)-{4-[(NAPHTHALEN-1-YL)METHOXY]PHENYL}METHYLIDENE]PROPANEHYDRAZIDE is a complex organic compound characterized by its unique structural components, including a benzylsulfanyl group, a naphthalen-1-ylmethoxy group, and a propanehydrazide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(BENZYLSULFANYL)-N’-[(E)-{4-[(NAPHTHALEN-1-YL)METHOXY]PHENYL}METHYLIDENE]PROPANEHYDRAZIDE typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:

    Formation of the Benzylsulfanyl Intermediate: This step involves the reaction of benzyl chloride with thiourea to form benzylsulfanyl.

    Preparation of the Naphthalen-1-ylmethoxy Intermediate: This involves the reaction of naphthalene with methanol in the presence of a catalyst to form naphthalen-1-ylmethoxy.

    Condensation Reaction: The final step involves the condensation of the benzylsulfanyl and naphthalen-1-ylmethoxy intermediates with propanehydrazide under specific conditions, such as the use of a base and a solvent like ethanol.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield and purity. This includes the use of continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-(BENZYLSULFANYL)-N’-[(E)-{4-[(NAPHTHALEN-1-YL)METHOXY]PHENYL}METHYLIDENE]PROPANEHYDRAZIDE undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, where the benzylsulfanyl group can be replaced by other nucleophiles like halides or amines.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Ethanol, methanol, dichloromethane.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Alcohols, amines.

    Substitution Products: Halides, amines.

Scientific Research Applications

2-(BENZYLSULFANYL)-N’-[(E)-{4-[(NAPHTHALEN-1-YL)METHOXY]PHENYL}METHYLIDENE]PROPANEHYDRAZIDE has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 2-(BENZYLSULFANYL)-N’-[(E)-{4-[(NAPHTHALEN-1-YL)METHOXY]PHENYL}METHYLIDENE]PROPANEHYDRAZIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site and preventing substrate binding. The pathways involved often include signal transduction and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(BENZYLSULFANYL)-N’-[(E)-{4-[(PHENYL)METHOXY]PHENYL}METHYLIDENE]PROPANEHYDRAZIDE
  • 2-(BENZYLSULFANYL)-N’-[(E)-{4-[(NAPHTHALEN-2-YL)METHOXY]PHENYL}METHYLIDENE]PROPANEHYDRAZIDE

Uniqueness

2-(BENZYLSULFANYL)-N’-[(E)-{4-[(NAPHTHALEN-1-YL)METHOXY]PHENYL}METHYLIDENE]PROPANEHYDRAZIDE is unique due to the presence of the naphthalen-1-ylmethoxy group, which imparts distinct chemical and biological properties. This structural feature differentiates it from similar compounds and contributes to its specific interactions and applications.

Properties

Molecular Formula

C28H26N2O2S

Molecular Weight

454.6 g/mol

IUPAC Name

2-benzylsulfanyl-N-[(E)-[4-(naphthalen-1-ylmethoxy)phenyl]methylideneamino]propanamide

InChI

InChI=1S/C28H26N2O2S/c1-21(33-20-23-8-3-2-4-9-23)28(31)30-29-18-22-14-16-26(17-15-22)32-19-25-12-7-11-24-10-5-6-13-27(24)25/h2-18,21H,19-20H2,1H3,(H,30,31)/b29-18+

InChI Key

PBFUWMOOMSXXJD-RDRPBHBLSA-N

Isomeric SMILES

CC(C(=O)N/N=C/C1=CC=C(C=C1)OCC2=CC=CC3=CC=CC=C32)SCC4=CC=CC=C4

Canonical SMILES

CC(C(=O)NN=CC1=CC=C(C=C1)OCC2=CC=CC3=CC=CC=C32)SCC4=CC=CC=C4

Origin of Product

United States

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